

Application Notes and Protocols: Hexyl Isobutyrate in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: *Hexyl isobutyrate*

Cat. No.: B1584823

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Introduction

Hexyl isobutyrate (CAS No. 2349-07-7) is a versatile ester widely utilized in the flavor and fragrance industry.^{[1][2]} It is valued for its characteristic sweet, fruity, and green aroma profile, often described with notes of apple, pear, and berry.^{[3][4]} This document provides detailed application notes, experimental protocols for synthesis and analysis, and quantitative data to support researchers and professionals in the fields of flavor and fragrance chemistry. **Hexyl isobutyrate** is found naturally in various fruits and plants, including apples, apricots, chamomile, grapes, and hops.^[5]

Organoleptic Profile

Hexyl isobutyrate possesses a multifaceted organoleptic profile that makes it a valuable ingredient in a wide array of commercial products.

- Odor: The primary scent is described as green and fruity.^[5] More specifically, it exhibits sweet apple and pear-like characteristics with nuances of ripe peach and berries.^{[3][4]} Its odor is of medium strength and has a substantivity of over two hours on a smelling strip.^[3]
- Taste: When tasted at a concentration of 10 ppm, it is characterized as green, sweet, and fruity, with notes of apple, pear, banana, and melon.^[3]

Applications in Flavor and Fragrance

Hexyl isobutyrate's pleasant and versatile aroma and flavor profile lends itself to a broad range of applications.

Flavor Applications

As a flavoring agent, **hexyl isobutyrate** is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3172.^[6] It is commonly used to impart or enhance fruity notes in various food products.^[2]

- Beverages: It is utilized in non-alcoholic beverages to provide a fruity, apple-like character.^[3]
- Confectionery: It finds use in hard candies, chewing gum, and frozen dairy products to create or boost fruity flavor profiles.^[3]
- Fruit Flavors: It is a key component in the creation of apple and pear flavors and can be used to add juicy and ripe notes to grape and mixed-fruit profiles.^[7] It blends well with other flavor components, such as caramel notes from ethyl maltol.^[8]

Fragrance Applications

In the fragrance industry, **hexyl isobutyrate** is a popular ingredient in a variety of consumer products due to its fresh and fruity scent.^[2]

- Personal Care Products: It is incorporated into perfumes, colognes, shampoos, body washes, and lotions to provide a pleasant, fruity top note.^[7]
- Household Products: Its clean and fresh aroma makes it suitable for use in soaps, detergents, fabric softeners, room sprays, and cleaners.^[8] The International Fragrance Association (IFRA) recommends a usage level of up to 4.0% in the fragrance concentrate.^[1]
^[3]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₁₀ H ₂₀ O ₂ | [7] |
| Molecular Weight | 172.27 g/mol | [2] |
| CAS Number | 2349-07-7 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 198-200 °C | [2] |
| Flash Point | 73 °C (164 °F) | [1][3] |
| Density | 0.86 g/mL at 25 °C | [9] |
| Refractive Index | n _{20/D} 1.412 - 1.416 | [2] |
| Solubility | Insoluble in water; soluble in alcohol and propylene glycol | [3][10] |

Recommended Usage Levels

| Application | Recommended Level (ppm) |
|-------------------------|-------------------------|
| Non-alcoholic beverages | 20 |
| Chewing gum | 20 |
| Frozen dairy | 20 |
| Hard candy | 20 |
| Gelatins and puddings | 20 |

Data sourced from The Good Scents Company.[3]

Experimental Protocols

Synthesis of Hexyl Isobutyrate

1. Fischer-Speier Esterification (Chemical Synthesis)

This protocol describes the synthesis of **hexyl isobutyrate** from hexanol and isobutyric acid using an acid catalyst.[11][12]

- Materials:

- 1-Hexanol
- Isobutyric acid
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Toluene (optional, for azeotropic removal of water)
- Sodium bicarbonate ($NaHCO_3$) solution (5% w/v)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (optional)
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar

- Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add 1-hexanol and isobutyric acid in a 1:1.2 molar ratio.
- If using a Dean-Stark apparatus, add toluene to the flask.

- Slowly add the acid catalyst (e.g., 1-2% of the total reactant weight of concentrated H₂SO₄) to the reaction mixture while stirring.
- Assemble the reflux condenser (and Dean-Stark trap if used).
- Heat the mixture to reflux and maintain for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water.
- After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **hexyl isobutyrate** by fractional distillation under reduced pressure.

2. Enzymatic Synthesis using Immobilized Lipase

This protocol provides a greener alternative to chemical synthesis, utilizing an immobilized lipase as a biocatalyst. This method is adapted from procedures for synthesizing similar hexyl esters.[\[8\]](#)

- Materials:

- 1-Hexanol
- Isobutyric acid
- Immobilized lipase (e.g., Lipozyme TL IM from *Thermomyces lanuginosus*)
- Organic solvent (e.g., n-hexane, optional for solvent-based system)
- Molecular sieves (for water removal)

- Incubator shaker
- Reaction vessels (e.g., screw-capped flasks)
- Filtration apparatus
- Procedure:
 - In a screw-capped flask, combine 1-hexanol and isobutyric acid in a desired molar ratio (e.g., 1:1).
 - If using a solvent, add n-hexane. For a solvent-free system, proceed without solvent.
 - Add the immobilized lipase (e.g., 10% by weight of the total substrates).
 - Add molecular sieves to adsorb the water produced during the reaction.
 - Place the flask in an incubator shaker set to a specific temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
 - Allow the reaction to proceed for several hours (e.g., 5-24 hours), monitoring the progress by taking aliquots and analyzing them by GC.
 - Once the desired conversion is achieved, stop the reaction and separate the immobilized lipase by filtration. The lipase can be washed and reused.
 - If a solvent was used, remove it by rotary evaporation.
 - The resulting **hexyl isobutyrate** can be further purified by distillation if necessary.

Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Analysis

This protocol is for the qualitative and quantitative analysis of **hexyl isobutyrate** in a fragrance mixture.

- Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[11]
- Carrier gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[11]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1 ratio)
 - Oven Temperature Program:
 - Initial temperature: 40-60 °C, hold for 2 minutes.[11]
 - Ramp: 5 °C/min to 240 °C.[11]
 - Final hold: 5-10 minutes at 240 °C.
 - Transfer Line Temperature: 250 °C
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-350
- Sample Preparation:
 - Dilute the fragrance sample in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration (e.g., 1%).
 - Inject 1 µL of the diluted sample into the GC-MS.
- Data Analysis:

- Identify **hexyl isobutyrate** by comparing its mass spectrum and retention time with that of a known standard and by searching against a mass spectral library (e.g., NIST).
- Quantify using an internal or external standard method.

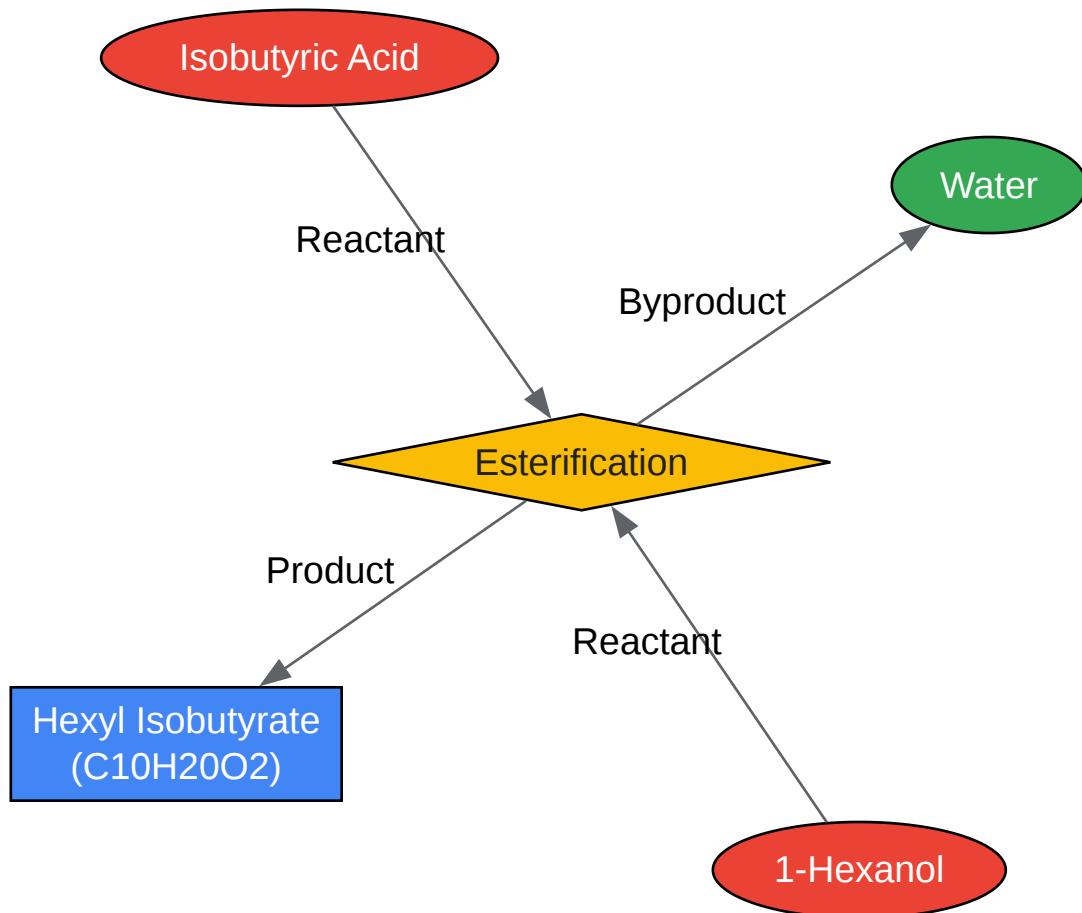
2. Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) for Flavor Analysis

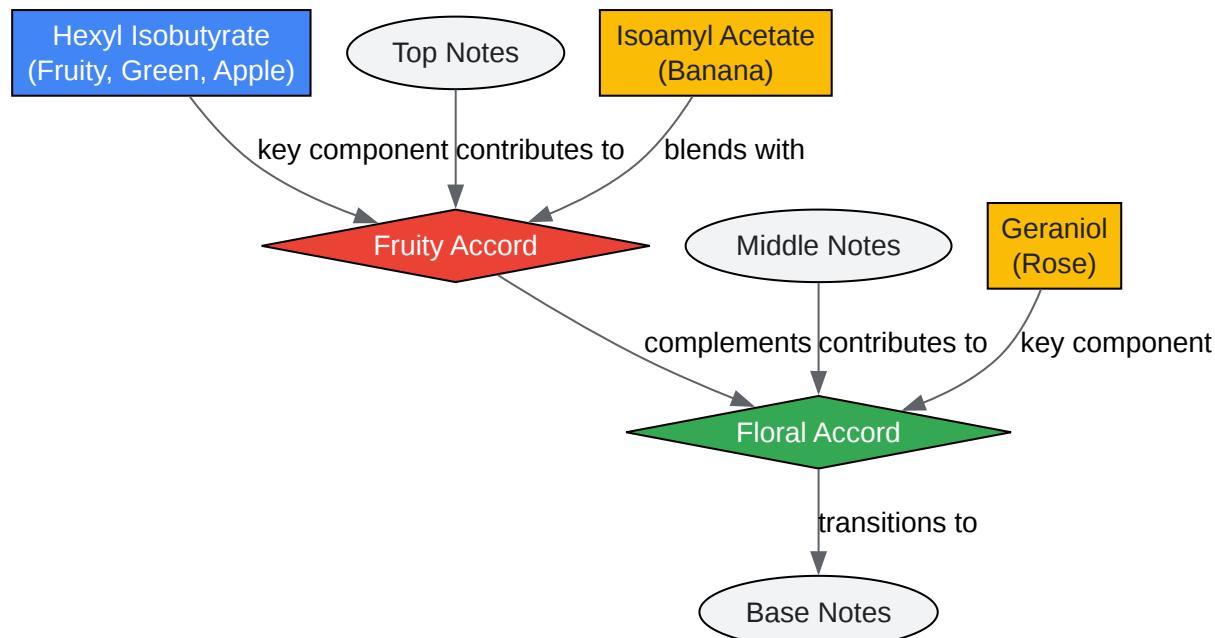
This protocol is suitable for the analysis of volatile **hexyl isobutyrate** in a food or beverage matrix.

- Instrumentation:
 - Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
 - Capillary column: DB-WAX or equivalent polar column.
- Headspace Conditions:
 - Vial Size: 20 mL
 - Sample Volume: 5-10 mL of liquid sample or 1-5 g of solid sample.
 - Incubation Temperature: 50-80 °C.[4]
 - Incubation Time: 10-30 minutes.[4]
 - Agitation: On
- GC Conditions:
 - Injector Temperature: 240 °C
 - Oven Temperature Program: (Similar to GC-MS protocol, can be optimized for the specific matrix)
 - Detector Temperature: 250 °C
 - Carrier Gas: Nitrogen or Helium

- Sample Preparation:
 - Place the sample into a headspace vial.
 - For solid samples, an aqueous solution may be prepared.
 - Seal the vial immediately.
 - Place the vial in the headspace autosampler.
- Data Analysis:
 - Identify **hexyl isobutyrate** by comparing its retention time with that of a known standard.
 - Quantify using an external standard curve prepared in a similar matrix or by the standard addition method.

Mandatory Visualizations



[Click to download full resolution via product page](#)**Caption: Chemical Synthesis of Hexyl Isobutyrate.**[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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